Cas no 942271-60-5 (Tert-butyl 4-fluoro-2-nitrobenzoate)

Tert-butyl 4-fluoro-2-nitrobenzoate structure
942271-60-5 structure
Nome del prodotto:Tert-butyl 4-fluoro-2-nitrobenzoate
Numero CAS:942271-60-5
MF:C11H12FNO4
MW:241.215686798096
MDL:MFCD26384452
CID:2130394
PubChem ID:57447321

Tert-butyl 4-fluoro-2-nitrobenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-fluoro-2-nitro-benzoic acid tert-butyl ester
    • tert-butyl 4-fluoro-2-nitrobenzoate
    • C11H12FNO4
    • JLGPJOUWLXCECT-UHFFFAOYSA-N
    • SY060687
    • BC6253169
    • 4-Fluoro-2-nitrobenzoic acid tert-butyl ester
    • DB-367796
    • AKOS027255694
    • 942271-60-5
    • CS-0035947
    • W10941
    • A1-01356
    • AS-67093
    • tert-butyl4-fluoro-2-nitrobenzoate
    • MFCD26384452
    • SCHEMBL592368
    • Tert-butyl 4-fluoro-2-nitrobenzoate
    • MDL: MFCD26384452
    • Inchi: 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
    • Chiave InChI: JLGPJOUWLXCECT-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=C(C=1)[N+](=O)[O-])C(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 241.07503603g/mol
  • Massa monoisotopica: 241.07503603g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 308
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 72.1
  • XLogP3: 2.9

Tert-butyl 4-fluoro-2-nitrobenzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D783110-100mg
4-Fluoro-2-Nitro-Benzoic Acid Tert-Butyl Ester
942271-60-5 95%
100mg
$350 2024-06-05
eNovation Chemicals LLC
D961271-1g
4-Fluoro-2-nitro-benzoic acid tert-butyl ester
942271-60-5 97%
1g
$370 2023-09-02
TRC
B815628-100mg
Tert-butyl 4-Fluoro-2-nitrobenzoate
942271-60-5
100mg
$ 185.00 2022-06-06
ChemScence
CS-0035947-250mg
tert-Butyl 4-fluoro-2-nitrobenzoate
942271-60-5 99.52%
250mg
$105.0 2022-04-26
Aaron
AR00IION-250mg
4-Fluoro-2-nitro-benzoic acid tert-butyl ester
942271-60-5 98%
250mg
$7.00 2025-02-28
1PlusChem
1P00IIGB-5g
4-Fluoro-2-nitro-benzoic acid tert-butyl ester
942271-60-5 97%
5g
$638.00 2025-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSM758-250mg
tert-butyl 4-fluoro-2-nitrobenzoate
942271-60-5 95%
250mg
¥878.0 2024-04-16
A2B Chem LLC
AI62923-5g
4-Fluoro-2-nitro-benzoic acid tert-butyl ester
942271-60-5 95%
5g
$493.00 2024-07-18
Ambeed
A940859-250mg
tert-Butyl 4-fluoro-2-nitrobenzoate
942271-60-5 98%
250mg
$127.0 2024-08-02
Aaron
AR00IION-5g
4-Fluoro-2-nitro-benzoic acid tert-butyl ester
942271-60-5 98%
5g
$44.00 2025-02-28

Tert-butyl 4-fluoro-2-nitrobenzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: 1-Butanol ,  Dichloromethane ;  20 h, rt
Riferimento
Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: tert-Butanol ;  24 h, rt
Riferimento
Preparation of heterocyclic derivatives modulating activity of certain protein kinases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  overnight, rt
Riferimento
Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: tert-Butanol ;  overnight, rt
Riferimento
Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Riferimento
Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Riferimento
Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 h, rt
Riferimento
Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
1.2 20 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Riferimento
Optimization of synthetic process of antitumor drug entrectinib
Liu, Yan; Fan, Wei-zheng; Feng, Bai-nian, Huaxue Shiji, 2020, 42(9), 1102-1107

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Riferimento
Preparation of bi-functional small mol. compounds as tropomyosin receptor kinase (TRK) degradation compounds and methods of use
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Riferimento
Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Di-tert-butyl dicarbonate Solvents: Dichloromethane ,  tert-Butanol ;  overnight, rt
Riferimento
Preparation of hetero-bifunctional compounds as protein degraders
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  overnight, rt
Riferimento
Preparation of tropomyosin receptor kinase degradation compounds and methods of use
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Riferimento
Preparation of substituted indazole derivatives for use as kinase inhibitors
, World Intellectual Property Organization, , ,

Tert-butyl 4-fluoro-2-nitrobenzoate Raw materials

Tert-butyl 4-fluoro-2-nitrobenzoate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942271-60-5)Tert-butyl 4-fluoro-2-nitrobenzoate
A916757
Purezza:99%/99%
Quantità:5g/1g
Prezzo ($):950.0/317.0